4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is an organic compound with the molecular formula C13H18O3. It is characterized by the presence of a phenol group attached to a dioxolane ring, which is substituted with four methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Mode of Action
Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds are used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Temporal Effects in Laboratory Settings
It is known that similar compounds are stable under normal conditions .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol typically involves the reaction of a phenol derivative with a dioxolane compound. One common method includes the use of 4-hydroxybenzaldehyde and 2,2,5,5-tetramethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted phenol derivatives .
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)phenol is unique due to its specific combination of a phenol group and a dioxolane ring with four methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-12(2)13(3,4)16-11(15-12)9-5-7-10(14)8-6-9/h5-8,11,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLYGUMQOHUNEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=CC=C(C=C2)O)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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